molecular formula C13H18O B14392403 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one CAS No. 90052-80-5

1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one

Cat. No.: B14392403
CAS No.: 90052-80-5
M. Wt: 190.28 g/mol
InChI Key: UVVRCXRKNRRDGB-UHFFFAOYSA-N
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Description

1,3,3,5,6-Pentamethylbicyclo[222]octa-5,7-dien-2-one is a bicyclic compound characterized by its unique structure and multiple methyl groups

Preparation Methods

The synthesis of 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one typically involves photochemical reactions. For instance, the photochemistry of related compounds such as 1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-ones has been studied extensively . These reactions often involve direct irradiation in solvents like benzene, acetonitrile, and methanol, leading to the formation of aromatic compounds through photoelimination processes . Industrial production methods may involve similar photochemical processes, optimized for larger-scale synthesis.

Chemical Reactions Analysis

1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the structure and properties of the compound.

    Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one involves its interaction with various molecular targets and pathways. For example, photochemical reactions of similar compounds have shown that direct irradiation leads to the formation of aromatic compounds through photoelimination . This process involves the absorption of light, leading to the excitation of electrons and subsequent chemical transformations.

Comparison with Similar Compounds

1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methyl groups and the resulting chemical behavior.

Properties

CAS No.

90052-80-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1,3,3,5,6-pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one

InChI

InChI=1S/C13H18O/c1-8-9(2)13(5)7-6-10(8)12(3,4)11(13)14/h6-7,10H,1-5H3

InChI Key

UVVRCXRKNRRDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C=CC1C(C2=O)(C)C)C)C

Origin of Product

United States

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